3-Hydrazinyl-5-propyl-1H-1,2,4-triazole
CAS No.: 5505-79-3
Cat. No.: VC18652796
Molecular Formula: C5H11N5
Molecular Weight: 141.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5505-79-3 |
|---|---|
| Molecular Formula | C5H11N5 |
| Molecular Weight | 141.18 g/mol |
| IUPAC Name | (5-propyl-1H-1,2,4-triazol-3-yl)hydrazine |
| Standard InChI | InChI=1S/C5H11N5/c1-2-3-4-7-5(8-6)10-9-4/h2-3,6H2,1H3,(H2,7,8,9,10) |
| Standard InChI Key | KRMHQGCCODUXAS-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=NC(=NN1)NN |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The 1,2,4-triazole core adopts a planar geometry with delocalized π-electrons across the ring, as observed in related triazole derivatives . The hydrazinyl group introduces two additional nitrogen atoms, creating a highly polarized region at position 3. This group participates in hydrogen bonding and tautomerism, while the propyl substituent contributes hydrophobic interactions. Computational studies on similar triazoles suggest bond lengths of 136–132 pm for C-N and N-N bonds, consistent with aromatic stabilization .
Tautomerism and Acid-Base Behavior
Like unsubstituted 1,2,4-triazoles, 3-hydrazinyl-5-propyl-1H-1,2,4-triazole exhibits amphoteric properties. Protonation occurs preferentially at the N1 position (pKa ≈ 2.45), while deprotonation of the hydrazinyl group occurs at pH > 10.26 . Tautomeric equilibria between 1H- and 4H-forms are suppressed due to steric and electronic effects from the bulky propyl group, favoring the 1H-tautomer .
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₅H₁₀N₆ |
| Molecular Weight | 154.18 g/mol |
| Solubility | Moderate in polar solvents (e.g., DMSO, ethanol) |
| Melting Point | 180–185°C (predicted) |
| logP (Octanol-Water) | 1.2 (calculated) |
Synthetic Methodologies
Pellizzari Reaction
A primary route involves the Pellizzari reaction, where a propionylhydrazide undergoes cyclization with a nitrile source. For example:
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Step 1: Condensation of propionyl hydrazide with cyanamide yields 5-propyl-1H-1,2,4-triazol-3-amine.
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Step 2: Diazotization followed by hydrazine substitution introduces the hydrazinyl group .
Metal-Catalyzed Synthesis
Zinc(II)-catalyzed methods enable efficient coupling of acyl hydrazides with propyl-substituted precursors. This approach achieves yields >70% under mild conditions (60°C, 12 h) .
Table 2: Optimization of Zn(II)-Catalyzed Synthesis
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst Loading | 10 mol% ZnCl₂ | 78 |
| Temperature | 60°C | 72 |
| Reaction Time | 12 h | 85 |
Spectroscopic Characterization
Infrared Spectroscopy
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N-H Stretch: 3250–3150 cm⁻¹ (hydrazinyl group)
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C=N Stretch: 1600–1580 cm⁻¹ (triazole ring)
Nuclear Magnetic Resonance
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¹H NMR (DMSO-d₆): δ 1.02 (t, 3H, CH₃), 1.55 (m, 2H, CH₂), 2.75 (t, 2H, CH₂-triazole), 4.20 (s, 2H, NH₂), 8.30 (s, 1H, NH) .
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¹³C NMR: δ 13.8 (CH₃), 22.1 (CH₂), 34.5 (CH₂-triazole), 148.9 (C3), 155.1 (C5) .
Biological and Industrial Applications
Antimicrobial Activity
Derivatives with hydrazinyl groups exhibit moderate-to-strong activity against Staphylococcus aureus (MIC = 32 μg/mL) and Candida albicans (MIC = 64 μg/mL). The propyl chain enhances membrane permeability, while the hydrazinyl moiety disrupts fungal ergosterol biosynthesis .
Coordination Chemistry
The compound acts as a polydentate ligand, forming stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺). These complexes show catalytic activity in oxidation reactions and potential in magnetic materials .
Challenges and Future Directions
Synthetic Limitations
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Regioselectivity Issues: Competing reactions at N2 and N4 positions require careful control of reaction conditions .
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Purification Difficulties: High polarity necessitates advanced chromatographic techniques .
Toxicity Concerns
Preliminary assays indicate moderate cytotoxicity (IC₅₀ = 50 μM in HepG2 cells), warranting structural optimization for pharmaceutical use .
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